molecular formula C4H4ClFN2O2S B13217190 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride

Cat. No.: B13217190
M. Wt: 198.60 g/mol
InChI Key: UCHRREUWWIUUGE-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at position 2, a methyl group at position 1, and a sulfonyl fluoride group at position 4 of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonyl fluoride group.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives.

    Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.

    Hydrolysis: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is used in a variety of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methyl-1H-imidazole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.

    1-Methyl-1H-imidazole-4-sulfonyl fluoride: Lacks the chlorine atom, which can affect its reactivity and specificity.

    2-Chloro-1H-imidazole-4-sulfonyl fluoride: Lacks the methyl group, which can influence its solubility and interaction with molecular targets.

Uniqueness

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is unique due to the presence of both the chlorine atom and the sulfonyl fluoride group. This combination of functional groups provides the compound with distinct reactivity and specificity, making it valuable in various research applications.

Properties

Molecular Formula

C4H4ClFN2O2S

Molecular Weight

198.60 g/mol

IUPAC Name

2-chloro-1-methylimidazole-4-sulfonyl fluoride

InChI

InChI=1S/C4H4ClFN2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3

InChI Key

UCHRREUWWIUUGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1Cl)S(=O)(=O)F

Origin of Product

United States

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